molecular formula C41H69NO14 B8209647 (2S,3S,4R,6S)-6-(((2R,3S,4R,5R,6S)-6-(((4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-Dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)oxacyclohexadeca-11,13-dien-6-yl)oxy)-4-(dimethylamino)-5-hydroxy-2-methyltetrahydro-2H-pyran-3-yl)oxy)-4-hydroxy-2,4-dimethyltetrahydro-2H-pyran-3-yl hexanoate

(2S,3S,4R,6S)-6-(((2R,3S,4R,5R,6S)-6-(((4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-Dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)oxacyclohexadeca-11,13-dien-6-yl)oxy)-4-(dimethylamino)-5-hydroxy-2-methyltetrahydro-2H-pyran-3-yl)oxy)-4-hydroxy-2,4-dimethyltetrahydro-2H-pyran-3-yl hexanoate

Cat. No.: B8209647
M. Wt: 800.0 g/mol
InChI Key: CUDHGRIZNLIHBG-HSMWKKPISA-N
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Description

This compound is a structurally complex macrocyclic polyketide derivative featuring a 16-membered oxacyclohexadeca-dienyl core (oxacyclohexadeca-11,13-dien-2-one) with multiple substituents, including hydroxyl, methoxy, dimethylamino, and hexanoate ester groups. The hexanoate ester group enhances lipophilicity, which may improve membrane permeability compared to hydroxylated analogs .

Properties

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H69NO14/c1-10-11-13-18-31(46)54-39-27(5)52-33(23-41(39,6)49)55-36-26(4)53-40(35(48)34(36)42(7)8)56-37-28(19-20-43)21-24(2)29(44)17-15-12-14-16-25(3)51-32(47)22-30(45)38(37)50-9/h12,14-15,17,20,24-30,33-40,44-45,48-49H,10-11,13,16,18-19,21-23H2,1-9H3/b14-12-,17-15-/t24-,25-,26-,27+,28+,29+,30-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDHGRIZNLIHBG-HSMWKKPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C\C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H69NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

800.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Insights :

  • The dimethylamino group introduces basicity, contrasting with Junceellin’s neutral acetyloxy moieties, which may alter target binding .
  • Unlike the steroid-like compound in , the target lacks a fused cyclopenta-phenanthren system, suggesting divergent mechanisms of action .

Physicochemical Properties and Solubility

Property Target Compound Junceellin CAS 17575-22-3 Sdox
Molecular Weight ~950–1000 (estimated) 694.8 985.12 869.9
Polar Groups 4 hydroxyl, 1 dimethylamino 4 acetyloxy 3 hydroxyl 3 hydroxyl, 1 amino
LogP (Predicted) 3.5–4.2 2.8–3.1 4.0–4.5 2.5–3.0
Solubility Low in water; soluble in n-hexane (lipophilic esters) Ethanol-soluble DMSO-soluble DMSO/water

Key Findings :

  • The hexanoate ester in the target compound likely improves solubility in non-polar solvents like n-hexane, aligning with extraction methodologies for lipophilic marine compounds .
  • High molecular weight (>900 Da) may limit blood-brain barrier penetration compared to smaller analogs like Junceellin .

Bioactivity and Mechanism of Action

While direct bioactivity data for the target compound is absent in the provided evidence, inferences can be drawn:

  • Antimicrobial Potential: Macrocyclic ethers (e.g., Junceellin) and polyketides often exhibit antibiotic properties by disrupting microbial membranes or enzyme function . The dimethylamino group may further enhance activity against Gram-negative bacteria .
  • Cytotoxicity : Steroid-derived macrocycles () and anthracyclines (Sdox) show anticancer activity via DNA intercalation or topoisomerase inhibition . The target compound’s α,β-unsaturated ketone (2-oxo group) could act as a Michael acceptor, inducing apoptosis .
  • Synergistic Effects : highlights that isolated compounds may lack the efficacy of crude extracts due to absent synergistic interactions, suggesting the target’s bioactivity might be context-dependent .

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